

Preparing Gamborg's B5 Medium with Benzylaminopurine: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzylaminopurine**

Cat. No.: **B1666704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Gamborg's B5 medium, a widely used plant tissue culture medium, and its supplementation with 6-**Benzylaminopurine** (BAP), a synthetic cytokinin that promotes cell division and shoot proliferation.

Introduction

Gamborg's B5 medium was originally developed for the culture of soybean cell suspensions.^[1] Its formulation is characterized by a lower salt concentration compared to other plant tissue culture media like Murashige and Skoog (MS) medium. **Benzylaminopurine** (BAP) is a synthetic cytokinin, a class of plant growth regulators that are critical for regulating cell division, shoot initiation and growth, and other developmental processes.^{[2][3][4]} The combination of Gamborg's B5 medium with BAP is frequently used for the micropropagation of various plant species, callus induction, and shoot regeneration.^{[5][6]}

Quantitative Data

Composition of Gamborg's B5 Medium

The following table details the components required to prepare 1 liter of Gamborg's B5 medium.

Component	Formula	Concentration (mg/L)
Macronutrients		
Potassium Nitrate	<chem>KNO3</chem>	2500.00
Ammonium Sulfate	<chem>(NH4)2SO4</chem>	134.00
Magnesium Sulfate Heptahydrate	<chem>MgSO4·7H2O</chem>	246.30
Calcium Chloride Dihydrate	<chem>CaCl2·2H2O</chem>	150.00
Sodium Dihydrogen Phosphate Monohydrate	<chem>NaH2PO4·H2O</chem>	150.00
Micronutrients		
Ferrous Sulfate Heptahydrate	<chem>FeSO4·7H2O</chem>	27.80
Disodium EDTA	<chem>Na2EDTA·2H2O</chem>	37.30
Boric Acid	<chem>H3BO3</chem>	3.00
Manganese Sulfate Monohydrate	<chem>MnSO4·H2O</chem>	10.00
Zinc Sulfate Heptahydrate	<chem>ZnSO4·7H2O</chem>	2.00
Potassium Iodide	<chem>KI</chem>	0.75
Sodium Molybdate Dihydrate	<chem>Na2MoO4·2H2O</chem>	0.25
Copper Sulfate Pentahydrate	<chem>CuSO4·5H2O</chem>	0.025
Cobalt Chloride Hexahydrate	<chem>CoCl2·6H2O</chem>	0.025
Vitamins		
myo-Inositol	<chem>C6H12O6</chem>	100.00
Nicotinic Acid (Niacin)	<chem>C6H5NO2</chem>	1.00
Pyridoxine HCl	<chem>C8H11NO3·HCl</chem>	1.00
Thiamine HCl	<chem>C12H17N4OS·HCl</chem>	10.00

Other Components

Sucrose	C ₁₂ H ₂₂ O ₁₁	20000.00
Agar	8000.00 (optional)	

Recommended Benzylaminopurine (BAP) Concentrations

The optimal concentration of BAP can vary significantly depending on the plant species and the desired outcome (e.g., shoot induction, callus proliferation). The following table provides some examples of BAP concentrations used with Gamborg's B5 medium for different plant species. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific application.

Plant Species	Application	BAP Concentration (mg/L)	Reference(s)
Solanum melongena (Eggplant)	Microspore-derived callus formation	0.5	[5]
Withania somnifera	Axillary shoot growth	0.5 - 2.5	[6]
Pinus strobus (Eastern White Pine)	Somatic embryogenesis	1.0	
Glycine max (Soybean)	Shoot regeneration	0.5 - 2.0	

Experimental Protocols

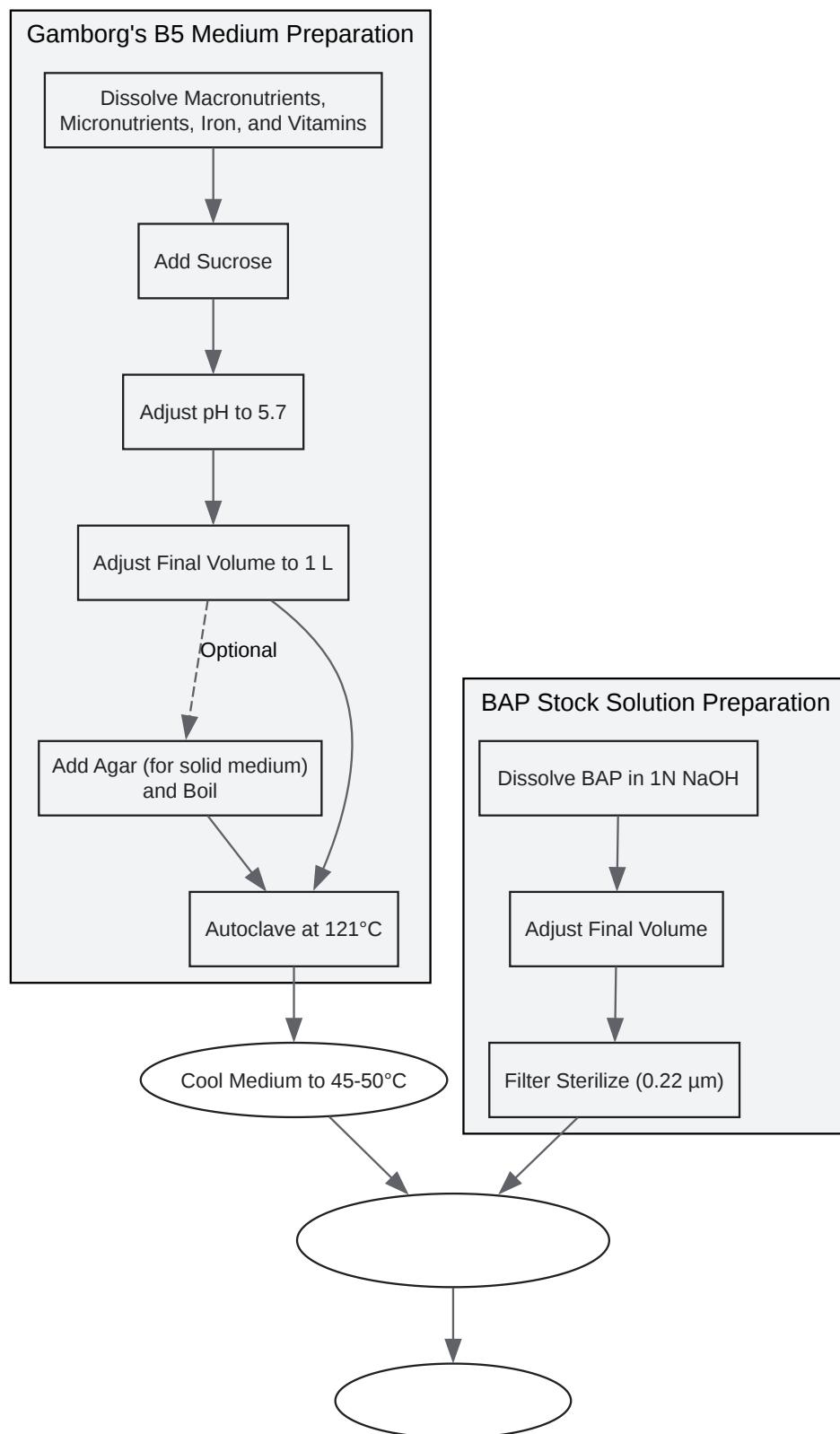
Preparation of Gamborg's B5 Medium (1 L)

- Dissolve Macronutrients: In a 2 L beaker, dissolve the macronutrient salts in approximately 800 mL of distilled or deionized water with gentle stirring.
- Add Micronutrients: Add the micronutrient stock solutions or pre-mixed micronutrient salt mixture to the beaker and continue stirring.

- Add Iron Source: Add the ferrous sulfate and disodium EDTA. It is recommended to prepare a separate stock solution of the iron source.
- Add Vitamins: Add the vitamin stock solutions or pre-mixed vitamin mixture.
- Add Sucrose: Dissolve the sucrose in the solution.
- Adjust pH: Adjust the pH of the medium to 5.7 using 1N NaOH or 1N HCl.
- Adjust Final Volume: Bring the final volume to 1 L with distilled or deionized water.
- Add Gelling Agent (for solid medium): If preparing a solid medium, add the agar and heat the medium to boiling while stirring to completely dissolve the agar.
- Sterilization: Dispense the medium into appropriate culture vessels and sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.
- Storage: Store the sterilized medium at room temperature in the dark.

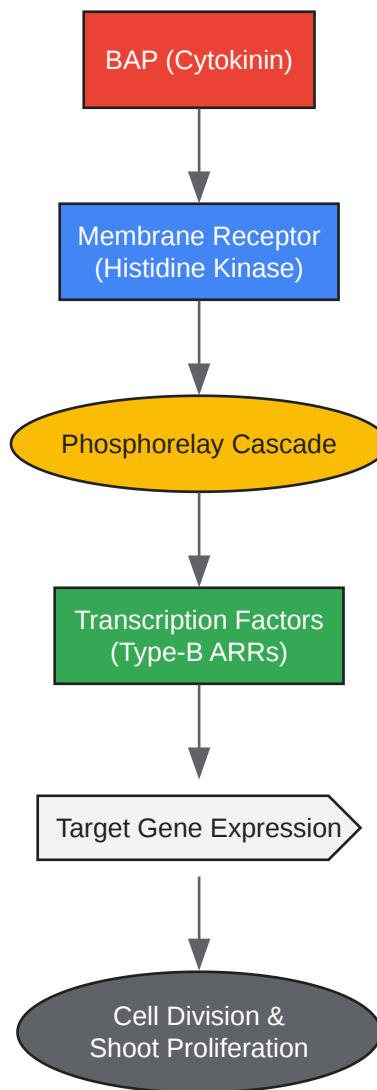
Preparation of Benzylaminopurine (BAP) Stock Solution (1 mg/mL)

BAP is not readily soluble in water. A small amount of a strong base is required for initial dissolution.


- Weigh BAP: Accurately weigh 100 mg of BAP powder.
- Dissolve BAP: In a sterile container, dissolve the BAP powder in 1-2 mL of 1N NaOH.
- Adjust Final Volume: Once the BAP is completely dissolved, bring the final volume to 100 mL with sterile distilled water.
- Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
- Storage: Store the BAP stock solution at 2-8°C in a light-proof container. The solution is typically stable for several months.

Adding BAP to Gamborg's B5 Medium

- Cool the Medium: After autoclaving, allow the Gamborg's B5 medium to cool to approximately 45-50°C. Adding BAP to hot medium can cause its degradation.
- Add BAP Stock Solution: Aseptically add the required volume of the sterile BAP stock solution to the cooled medium to achieve the desired final concentration. For example, to prepare 1 L of medium with a final BAP concentration of 1 mg/L, add 1 mL of the 1 mg/mL BAP stock solution.
- Mix and Dispense: Gently swirl the medium to ensure uniform distribution of the BAP. Aseptically dispense the medium into sterile petri dishes or culture tubes.


Visualizations

Experimental Workflow for Preparing Gamborg's B5 Medium with BAP

[Click to download full resolution via product page](#)

Caption: Workflow for preparing Gamborg's B5 medium with BAP.

Simplified Cytokinin (BAP) Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified BAP signaling pathway in plant cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phytotechlab.com [phytotechlab.com]
- 2. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 3. Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP) Clinisciences [clinisciences.com]
- 4. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preparing Gamborg's B5 Medium with Benzylaminopurine: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666704#preparing-gamborg-s-b5-medium-with-benzylaminopurine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com